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Compound of Interest

Compound Name: 5-Ethoxynicotinaldehyde

CAS No.: 227939-23-3

Cat. No.: B2651354

Get Quote

CAS: 113118-83-5 | Molecular Formula:

Synonyms: 5-Ethoxy-3-pyridinecarboxaldehyde; 3-Formyl-5-ethoxypyridine

Mechanistic Insight: The Physics of the Stretch
To accurately interpret the IR spectrum of 5-Ethoxynicotinaldehyde, one must understand the

electronic environment surrounding the carbonyl group. Unlike a simple aliphatic aldehyde

(which stretches at ~1730 cm⁻¹), this molecule features a carbonyl group conjugated to a

pyridine ring.

The "Push-Pull" Electronic Effect
The frequency of the carbonyl stretch (

) is determined by the bond force constant (

), which correlates with bond order.

Conjugation (The Lowering Effect): The carbonyl
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-system conjugates with the pyridine ring. This delocalization introduces single-bond
character to the

bond, lowering the force constant and reducing the frequency to the 1690–1710 cm⁻¹ range.

Pyridine Nitrogen (The Inductive Effect): The nitrogen atom in the ring is electronegative

(electron-withdrawing). This pulls electron density through the

-framework (induction), slightly shortening the

bond and increasing

.

5-Ethoxy Substituent (The Fine-Tuning):

Located at the meta position relative to the aldehyde.

Resonance (+M): The oxygen lone pair donates electron density into the ring, but this

effect is weak at the meta position.

Induction (-I): The oxygen is electronegative, exerting a withdrawing effect.

Net Result: The substituent effect is subtle. The observed frequency typically remains

close to the parent nicotinaldehyde (~1705 cm⁻¹), distinct from aliphatic aldehydes.

Comparative Performance Analysis
The following table contrasts the characteristic IR signals of 5-Ethoxynicotinaldehyde against

its parent structure and common reaction impurities (oxidation/reduction products).

Table 1: Diagnostic IR Frequencies ( )
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Key Insight: The presence of the Fermi Doublet (two weak peaks at ~2720 and 2820 cm⁻¹) is

the "fingerprint" confirmation of the aldehyde functionality. If you see a strong peak at 1705 cm⁻¹

but miss the Fermi doublet, suspect a ketone or ester contaminant.

Experimental Protocol: ATR-FTIR Characterization
This protocol uses Attenuated Total Reflectance (ATR) Fourier Transform Infrared

Spectroscopy, the industry standard for rapid QC of solid and oil intermediates.

Equipment & Reagents
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

Accessory: Diamond or ZnSe ATR Crystal (Single-bounce).

Solvent: Isopropanol or Ethanol (for cleaning).

Sample: >5 mg of 5-Ethoxynicotinaldehyde (typically a low-melting solid or oil).

Step-by-Step Methodology
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Background Collection:

Clean the ATR crystal with isopropanol and a lint-free wipe. Ensure no residue remains.

Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

Validation: Ensure the background shows characteristic atmospheric

(2350 cm⁻¹) and

vapor but is otherwise flat.

Sample Application:

Place a small amount (covering the ~2mm crystal center) of 5-Ethoxynicotinaldehyde
directly onto the crystal.

Note: If the sample is a solid, apply pressure using the anvil clamp to ensure intimate

contact. If an oil, no pressure is needed.

Data Acquisition:

Scan range: 4000 cm⁻¹ to 600 cm⁻¹.

Accumulation: 16–32 scans.

Resolution: 4 cm⁻¹.

Spectral Analysis (QC Criteria):

Primary Check: Locate the strongest peak in the 1650–1750 region. It must center at 1705

± 5 cm⁻¹.

Secondary Check: Zoom into 2700–2900 cm⁻¹. Look for the "W" shape of the Fermi

doublet on the shoulder of the C-H alkyl stretches.

Purity Check: Scan the 3200–3600 cm⁻¹ region. A broad "hump" indicates moisture

(pyridine rings are hygroscopic) or unreacted alcohol intermediate.
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Decision Logic for Quality Control
The following diagram illustrates the logical workflow for identifying 5-Ethoxynicotinaldehyde
and troubleshooting common synthesis issues.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: QC Decision Tree for IR analysis of 5-Ethoxynicotinaldehyde, distinguishing it from

common synthetic impurities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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